[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate
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Overview
Description
[2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoylamino group and a formylbenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:
Formation of the Cyclopentylcarbamoylamino Group: This step involves the reaction of cyclopentylamine with a suitable carbamoyl chloride under controlled conditions to form the cyclopentylcarbamoylamino intermediate.
Introduction of the Oxoethyl Group: The intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.
Coupling with 4-Formylbenzoic Acid: The final step involves the coupling of the oxoethyl intermediate with 4-formylbenzoic acid in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key considerations include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: [2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Carboxybenzoate derivative.
Reduction: 4-Hydroxybenzoate derivative.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: [2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding dynamics.
Medicine: The compound’s structural features make it a candidate for drug development. Researchers are exploring its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of [2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- [2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate
- [2-(Cyclopropylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate
- [2-(Cyclobutylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate
Comparison: Compared to its analogs, [2-(Cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate exhibits unique reactivity due to the cyclopentyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s chemical behavior, making it a valuable tool for studying structure-activity relationships and optimizing the properties of related compounds.
Properties
IUPAC Name |
[2-(cyclopentylcarbamoylamino)-2-oxoethyl] 4-formylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-9-11-5-7-12(8-6-11)15(21)23-10-14(20)18-16(22)17-13-3-1-2-4-13/h5-9,13H,1-4,10H2,(H2,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACQWBNPIBHSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)COC(=O)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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